7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
The compound “7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” belongs to the class of organic compounds known as tetrahydro-1H-pyrido[4,3-b]indoles . These are polycyclic aromatic compounds containing a tetrahydro-1H-pyrido[4,3-b]indole moiety .
Synthesis Analysis
In previous research, a group designed and synthesized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which showed high anti-tumor activity . A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs based on the combination principles .Scientific Research Applications
- Background : Researchers have designed and synthesized novel derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which exhibit high anti-tumor activity .
- Findings : These derivatives demonstrated moderate to excellent antiproliferative activity against cancer cell lines (Hela, A549, HepG2, and MCF-7) in vitro. The IC50 values ranged from 0 μM to 100 μM, indicating their potency in inhibiting cancer cell growth. Notably, some compounds showed remarkable cytolytic activity .
- Activity : Compounds bearing sulfonyl groups exhibited moderate to significant antiproliferative activity. Among them, compound 4c stood out with IC50 values of 13.71, 9.42, 15.06, and 14.77 μM against different cancer cell lines .
- Efficacy : These derivatives displayed good antiproliferative activity, with compound 4g having an IC50 value lower than 30 μM. A549 cells were particularly sensitive to these compounds .
- Binding Stabilities : Molecular dynamics simulations confirmed stable interactions between the compounds and their receptors .
- Indole Derivatives : Other indole derivatives have been investigated for their biological potential. For instance, indolyl and oxochromenyl xanthenone derivatives were studied as anti-HIV-1 agents .
Anti-Cancer Activity
Sulfonyl-Containing Compounds
Alkyl and Arylated Alkyl Derivatives
Targeting c-Met Kinase
Anti-HIV Potential: (Related Compound):
Ozonolysis Applications: (Related Reaction):
Mechanism of Action
Target of Action
The primary target of 7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the c-Met kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it an important target for anti-cancer therapies .
Mode of Action
The compound interacts with its target, c-Met kinase, primarily through a hydrophobic region . This interaction inhibits the activity of the enzyme, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
The inhibition of c-Met kinase affects multiple biochemical pathways involved in cell proliferation and survival . This results in a decrease in cancer cell growth and an increase in cell death .
Pharmacokinetics
The introduction of sulfonyl, alkyl, or aralkyl groups to similar compounds has been shown to increase their antiproliferative activity , suggesting that these modifications may also enhance the bioavailability of 7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Result of Action
The result of the compound’s action is a significant reduction in the proliferation of cancer cells . Specifically, it has been shown to inhibit the growth of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner .
properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-8-2-3-9-10-7-13-5-4-11(10)14-12(9)6-8/h2-3,6,13-14H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIJCGUGXZYJQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)CCNC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.